(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone
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Description
(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H13Cl3O4S and its molecular weight is 479.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might have a similar target.
Mode of Action
It is known that the compound is involved in the suzuki–miyaura (sm) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may affect biochemical pathways related to carbon–carbon bond formation.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also exhibit stability and efficacy under a variety of environmental conditions.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O4S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)29-22)12-30(27,28)20-10-9-15(24)11-18(20)25/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEIGEZWOKKUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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